

Structure-Activity Relationship of Isothiazole-4-Carboxylate Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The isothiazole-4-carboxylate moiety, in particular, serves as a key building block for developing novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isothiazole-4-carboxylate derivatives and structurally related analogs, focusing on their potential as fungicidal agents and kinase inhibitors.

Fungicidal Activity of Isothiazole-Thiazole Carboxamide Derivatives

A series of novel isothiazole-thiazole derivatives have been synthesized and evaluated for their fungicidal activity against oomycetes, including Pseudoperonospora cubensis and Phytophthora infestans. The core structure consists of a 3,4-dichloroisothiazole linked to a thiazole ring, with a carboxamide functional group. The SAR studies reveal key insights into the structural requirements for potent antifungal activity.

Quantitative Fungicidal Activity Data

The in vivo fungicidal activities of a series of isothiazole-thiazole derivatives are summarized below. The data is presented as the half-maximal effective concentration (EC50) in mg/L.



Compound ID	R Group	EC50 (mg/L) vs. P. cubensis	EC50 (mg/L) vs. P. infestans
6a	Phenyl	>100	>100
6b	2-Fluorophenyl	12.49	13.00
6c	3-Fluorophenyl	2.52	3.15
6d	4-Fluorophenyl	1.98	2.48
6e	2-Chlorophenyl	8.76	9.88
6f	3-Chlorophenyl	2.11	2.65
6g	4-Chlorophenyl	1.56	2.01
6h	2-Methylphenyl	10.21	11.54
6i	3-Methylphenyl	3.15	3.87
6j	4-Methylphenyl	2.87	3.45
6k	2,4-Difluorophenyl	1.01	1.23
61	2,6-Difluorophenyl	0.56	0.87
6m	3,4-Dichlorophenyl	1.23	1.54
6n	Pyridin-2-yl	0.89	1.10
60	Pyridin-3-yl	1.76	2.13
6p	Pyridin-4-yl	1.54	1.98
6q	Thiophen-2-yl	2.34	2.87
6r	Furan-2-yl	2.87	3.43
6s	1-Methyl-1H-pyrazol- 3-yl	0.76	0.98
6t	1-Methyl-1H-pyrazol- 4-yl	1.02	1.34
6u	1-Methyl-1H-pyrazol- 5-yl	0.046	0.20



Structure-Activity Relationship Analysis

The SAR of these isothiazole-thiazole carboxamide derivatives can be summarized as follows:

- Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring generally enhances fungicidal activity. A single fluorine or chlorine atom at the para-position (compounds 6d and 6g) is more favorable than at the ortho- or meta-positions. Disubstitution with fluorine atoms, particularly at the 2,6-positions (compound 6l), leads to a significant increase in potency.
- Heteroaromatic Rings: Replacing the phenyl ring with heteroaromatic rings such as pyridine, thiophene, and furan results in compounds with good activity. Notably, pyrazole-containing derivatives show excellent potency.
- Position of the Pyrazole Ring: The position of attachment to the pyrazole ring is critical. A 1-methyl-1H-pyrazol-5-yl substituent (compound 6u) results in the most potent compound in the series, with EC50 values in the low nanomolar range.[1][2]

Experimental Protocol: In Vivo Fungicidal Assay against P. cubensis and P. infestans

The in vivo fungicidal activity of the synthesized compounds is evaluated using a pot experiment.

- Plant Cultivation: Cucumber (Cucumis sativus) and tomato (Lycopersicon esculentum) plants are grown in pots in a greenhouse until they reach the two-leaf stage.
- Compound Preparation: The test compounds are dissolved in a small amount of N,Ndimethylformamide (DMF) and then diluted with water containing a surfactant to the desired concentrations.
- Application: The prepared solutions of the compounds are sprayed evenly onto the leaves of the cucumber and tomato plants.
- Inoculation: After 24 hours, the treated plants are inoculated with a spore suspension of P. cubensis or P. infestans.



- Incubation: The inoculated plants are incubated in a growth chamber at 20-25°C and high humidity for 5-7 days.
- Evaluation: The disease severity on the leaves is assessed by calculating the percentage of the leaf area covered by lesions compared to the control group (treated with a blank solution without the test compound).
- EC50 Calculation: The EC50 values are calculated by probit analysis of the dose-response data.[3][4][5][6]

MEK1 Inhibitory Activity of Isothiazole-4-Carboxamidine Derivatives

While not strictly isothiazole-4-carboxylates, isothiazole-4-carboxamidines are close structural analogs that have been investigated as inhibitors of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway. The SAR of this series provides valuable insights into the electronic and steric requirements for potent inhibition.

Structure-Activity Relationship Analysis

A series of 5-amino-3-hydroxy-N-(1-hydroxypropane-2-yl)isothiazole-4-carboxamidine derivatives were developed as potent and selective MEK1 inhibitors. The optimization of the carboxamidine and the phenoxyaniline groups led to the identification of highly active compounds.[7]

- Carboxamidine Group: The carboxamidine moiety at the 4-position of the isothiazole ring is crucial for activity. Modifications of the substituents on the amidine nitrogen can significantly impact potency and pharmacokinetic properties.
- Phenoxyaniline Group: The presence of a phenoxyaniline group attached to the isothiazole core is a key feature for potent MEK1 inhibition. Substitutions on this aromatic system can modulate the inhibitory activity.

Experimental Protocol: In Vitro MEK1 Kinase Assay

The inhibitory activity of the compounds against MEK1 can be determined using a variety of in vitro kinase assay formats. A common method is a luminescence-based assay that measures



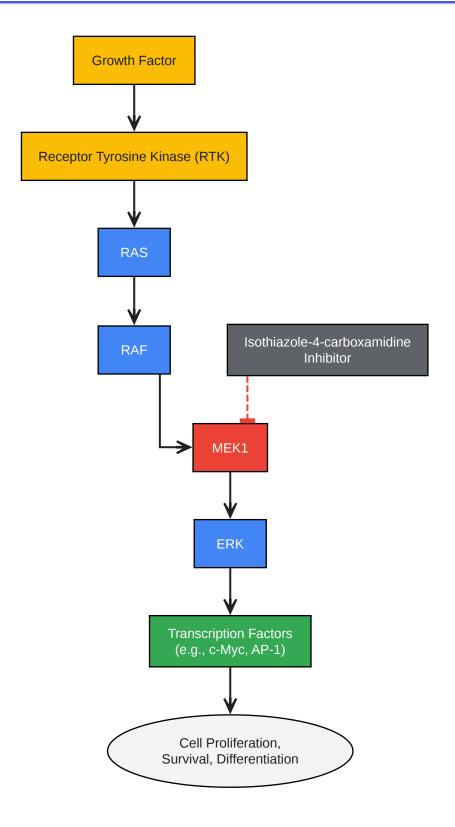
ATP consumption.[8][9][10][11][12]

- Reagents: Recombinant active MEK1 enzyme, inactive ERK2 (as a substrate), ATP, and a kinase-glo luminescent assay kit.
- Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations.
- Kinase Reaction: The MEK1 enzyme is pre-incubated with the test compounds in a reaction buffer. The kinase reaction is initiated by adding the ERK2 substrate and ATP. The reaction is allowed to proceed at room temperature for a defined period.
- Luminescence Detection: The kinase-glo reagent is added to the reaction mixture to stop the kinase reaction and measure the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
- IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

MEK/ERK Signaling Pathway

The following diagram illustrates the central role of MEK1 in the MEK/ERK signaling pathway, a critical pathway for cell proliferation and survival that is often dysregulated in cancer.





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Caption: The MEK/ERK signaling pathway and the point of inhibition by isothiazole-4-carboxamidine derivatives.



Conclusion

The structure-activity relationship studies of isothiazole-4-carboxylate derivatives and their close analogs reveal distinct structural requirements for different biological activities. For fungicidal activity, substitutions on the appended aromatic or heteroaromatic ring of isothiazole-thiazole carboxamides play a critical role in determining potency. In the case of MEK1 inhibition by isothiazole-4-carboxamidines, the nature of the substituents on the carboxamidine and the phenoxyaniline moiety are key determinants of inhibitory activity.

The data and experimental protocols presented in this guide offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further exploration of the isothiazole-4-carboxylate scaffold, guided by these SAR principles, holds promise for the development of novel and effective therapeutic agents.

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